Cdpc-phospholipid
Description
Structure
2D Structure
Properties
CAS No. |
117894-50-5 |
|---|---|
Molecular Formula |
C50H68N5O10P |
Molecular Weight |
930.1 g/mol |
IUPAC Name |
[(2R)-2,3-bis[[4-[(4-octoxyphenyl)diazenyl]benzoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C50H68N5O10P/c1-6-8-10-12-14-16-35-60-46-30-26-44(27-31-46)53-51-42-22-18-40(19-23-42)49(56)62-38-48(39-64-66(58,59)63-37-34-55(3,4)5)65-50(57)41-20-24-43(25-21-41)52-54-45-28-32-47(33-29-45)61-36-17-15-13-11-9-7-2/h18-33,48H,6-17,34-39H2,1-5H3/t48-/m1/s1 |
InChI Key |
JIEHVFNLWXQWOB-QSCHNALKSA-N |
SMILES |
CCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)OCCCCCCCC |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)OCCCCCCCC |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)OCCCCCCCC |
Synonyms |
is(4'-n-octanoxyazobenzene-4-carboxyl)phosphatidylcholine CDPC-phospholipid |
Origin of Product |
United States |
Ii. Enzymatic Mechanisms and Regulatory Hierarchies of Cdpc Mediated Phospholipid Biosynthesis
Choline (B1196258) Kinase (CK): Initial Phosphorylation of Choline to Phosphocholine (B91661)
The first committed step in the CDP-choline pathway is the phosphorylation of choline to produce phosphocholine. wikipedia.orgmpg.denih.gov This reaction is catalyzed by the cytosolic enzyme choline kinase (CK) in an ATP-dependent manner. mpg.denih.gov
CK exists as three isoforms, CKα1, CKα2, and CKβ, which are encoded by two separate genes. mpg.de While CKα is enriched in the liver and testis, CKβ is more abundant in the liver and heart. wikipedia.org These isoforms can form active homodimers or heterodimers. mpg.de Although not typically the rate-limiting step, CK plays a crucial role in committing choline to the PC synthesis pathway. wikipedia.org Interestingly, besides choline, CK can also phosphorylate ethanolamine (B43304), a precursor for another vital glycerophospholipid, phosphatidylethanolamine (B1630911) (PE). wikipedia.orguniprot.org
CTP:Phosphocholine Cytidylyltransferase (CT): The Rate-Limiting Regulatory Hub of the CDP-Choline Pathway
The conversion of phosphocholine to CDP-choline is the slowest and therefore the rate-limiting step in the CDP-choline pathway. wikipedia.orgnih.gov This pivotal reaction is catalyzed by CTP:phosphocholine cytidylyltransferase (CCT), a key regulatory enzyme. nih.govuniprot.org
Isoform Specificity and Subcellular Compartmentalization (e.g., Nuclear Membrane, Endoplasmic Reticulum)
In mammals, CCT is encoded by two genes, PCYT1A and PCYT1B, which give rise to the CCTα and CCTβ isoforms, respectively. molbiolcell.org A splice variant of the CCTβ gene also produces a third isoform, CCTβ2. nih.gov
The primary distinction between the isoforms lies in their subcellular localization. CCTα possesses a nuclear localization signal (NLS) at its N-terminus, which directs it predominantly to the nucleus. wikipedia.orgmolbiolcell.orgacs.org In contrast, CCTβ lacks this NLS and is mainly found in the cytoplasm and associated with the endoplasmic reticulum (ER). wikipedia.orgnih.govmolbiolcell.org The differential localization of these isoforms suggests they may have distinct roles in cellular physiology. nih.gov While CCTα is ubiquitously expressed, the expression of CCTβ1 and CCTβ2 varies across different human tissues. nih.govresearchgate.net
Molecular Mechanisms Governing Enzyme Activity and Regulation
CCT is an amphitropic enzyme, meaning it can exist in both a soluble, inactive state and a membrane-associated, active state. wikipedia.orgnih.gov The transition between these two states is a primary mechanism for regulating its activity. The enzyme's M-domain, an amphipathic α-helix, acts as a sensor for the lipid composition of membranes. molbiolcell.orgnih.gov When membranes are deficient in PC and enriched in anionic lipids, diacylglycerol (DAG), or PE, CCTα translocates from its soluble nuclear or cytosolic pool to the nuclear envelope or ER membranes. wikipedia.orgmolbiolcell.orgnih.gov This membrane association alleviates an autoinhibitory constraint on the catalytic domain, leading to a significant increase in enzyme activity. wikipedia.orgnih.gov
Phosphorylation also plays a crucial role in regulating CCT activity. The enzyme contains a C-terminal phosphorylation domain. molbiolcell.org Phosphorylation of this domain generally promotes the inactive, soluble form of the enzyme. aocs.org Conversely, dephosphorylation is associated with membrane binding and activation. molbiolcell.orgaocs.org For instance, oleate (B1233923) treatment of cells triggers the translocation of CCTα to the nuclear envelope and nuclear lipid droplets, which is accompanied by the rapid dephosphorylation of specific serine residues within the P-domain. molbiolcell.org The activity of CCT is also influenced by the physical properties of the lipid bilayer, such as membrane curvature stress. pnas.orgnih.govacs.org
Choline/Ethanolamine Phosphotransferase (CEPT) and Choline Phosphotransferase (CPT): Terminal Diacylglycerol Acyltransferases
The final step in the CDP-choline pathway is the transfer of the phosphocholine headgroup from CDP-choline to a diacylglycerol (DAG) backbone, forming PC. wikipedia.org This reaction is catalyzed by two distinct but related enzymes: choline/ethanolamine phosphotransferase (CEPT) and choline phosphotransferase (CPT). wikipedia.orgmolbiolcell.orgnih.gov
Comparative Analysis of Substrate Specificity for CDP-Choline and CDP-Ethanolamine
CPT and CEPT exhibit different substrate specificities. CPT1 is highly specific for CDP-choline as the phosphobase donor. nih.gov In contrast, CEPT1 demonstrates broader specificity, utilizing both CDP-choline and CDP-ethanolamine to synthesize PC and PE, respectively. nih.govuniprot.orgdrugbank.com Kinetic analyses have revealed that CEPT1 generally has a higher affinity for CDP-choline over CDP-ethanolamine. nih.govtcdb.org This dual specificity suggests that CEPT1 can participate in both the CDP-choline and CDP-ethanolamine pathways. nih.gov
| Enzyme | CDP-Choline | CDP-Ethanolamine |
|---|---|---|
| CPT1 | Yes | No |
| CEPT1 | Yes | Yes |
Differential Localization and Functional Divergence within Endomembrane Systems (e.g., Golgi, Endoplasmic Reticulum)
CPT1 and CEPT1 also differ in their subcellular localization, which implies a functional divergence in PC synthesis within the cell. CPT1 is primarily located in the trans-Golgi network. nih.govnih.gov In contrast, CEPT1 is predominantly found in the endoplasmic reticulum and the nuclear membrane. nih.govresearchgate.netnih.gov This spatial separation suggests that these enzymes are responsible for PC synthesis in different cellular compartments. nih.gov While CEPT1 is considered responsible for the bulk of PC synthesis, CPT1 may have a more specialized role in the Golgi apparatus, potentially controlling local levels of DAG, an important signaling molecule. wikipedia.orgnih.gov Studies in human embryonic kidney 293 cells have shown that CEPT1 has a much higher specific enzyme activity for PC synthesis compared to CPT1. nih.gov
| Enzyme | Primary Localization |
|---|---|
| CPT1 | trans-Golgi Network |
| CEPT1 | Endoplasmic Reticulum, Nuclear Membrane |
Inter-enzymatic Coordination and Substrate Channeling in De Novo Phosphatidylcholine Biosynthesis
The de novo synthesis of phosphatidylcholine is a three-step enzymatic cascade occurring within specific subcellular compartments. This spatial organization is critical for the efficient coupling of reactions and the channeling of intermediates, preventing their diffusion into competing metabolic pathways.
The process begins with the phosphorylation of choline by Choline Kinase (CK) to produce phosphocholine. medchemexpress.comwikipedia.org This is followed by the rate-limiting step catalyzed by CTP:phosphocholine cytidylyltransferase (CCT) , which activates phosphocholine with CTP to form CDP-choline. wikipedia.orgnih.gov The final reaction is the transfer of the phosphocholine moiety from CDP-choline to diacylglycerol (DAG), catalyzed by cholinephosphotransferase (CPT) or choline/ethanolamine phosphotransferase (CEPT) , to yield phosphatidylcholine. wikipedia.orgontosight.ai
A key feature of this pathway's regulation is the dynamic localization of the CCT enzyme. CCT is an amphitropic enzyme, meaning it can exist as an inactive, soluble form or an active, membrane-bound form. acs.orgnih.gov In many cell types, the major isoform, CCTα, resides in an inactive state within the nucleus. nih.govnih.gov Upon activation signals, such as a decrease in membrane PC content or an increase in lipids like diacylglycerol and anionic phospholipids (B1166683), CCTα translocates to and binds with the nuclear envelope and the endoplasmic reticulum (ER). wikipedia.orgacs.orgnih.gov
This translocation is a prime example of inter-enzymatic coordination. The enzymes responsible for the final step of PC synthesis, CEPT1 and CPT1, are integral membrane proteins located in the ER/nuclear membrane and the Golgi apparatus, respectively. nih.govmolbiolcell.org By moving to the nuclear membrane, CCTα is brought into close proximity with the nuclear pool of CEPT1. molbiolcell.org This co-localization facilitates substrate channeling , where the product of the CCT reaction, CDP-choline, is directly transferred to the active site of CEPT1 without equilibrating with the soluble cytosolic pool. nih.govmolbiolcell.org This mechanism enhances the efficiency of PC synthesis by increasing the local concentration of the substrate for CEPT1 and preventing its potential degradation or use in other reactions. molbiolcell.org
Evidence from studies on various organisms, including Drosophila, indicates that substrate channeling and the substrate specificities of the pathway's enzymes, such as glycerol-3-phosphate acyltransferases (GPAT), play a crucial role in determining the final acyl chain composition of phospholipids. researchgate.netplos.orgoup.com This ensures that the cell can maintain not just the quantity but also the specific molecular species of phospholipids required for proper membrane function. researchgate.netnih.gov
| Enzyme | Location | Function in Pathway |
| Choline Kinase (CK) | Cytoplasm | Catalyzes the initial phosphorylation of choline to phosphocholine. wikipedia.org |
| CTP:phosphocholine cytidylyltransferase (CCT) | Nucleus (soluble, inactive), Nuclear/ER Membrane (bound, active) | The rate-limiting enzyme; synthesizes CDP-choline from phosphocholine and CTP. wikipedia.orgnih.gov |
| Choline/ethanolamine phosphotransferase 1 (CEPT1) | Endoplasmic Reticulum, Nuclear Membrane | Catalyzes the final step, transferring phosphocholine from CDP-choline to diacylglycerol to form phosphatidylcholine. nih.govmolbiolcell.org |
| Cholinephosphotransferase 1 (CPT1) | Golgi Apparatus | Exclusively synthesizes phosphatidylcholine from CDP-choline and diacylglycerol. nih.govmolbiolcell.org |
Genetic and Molecular Modulators of the CDPC Pathway and their Impact on Cellular Phospholipid Homeostasis
The maintenance of cellular phospholipid homeostasis is critical for cell survival, and it is achieved through multiple layers of regulation acting on the CDPC pathway. frontiersin.orgmdpi.com This regulation involves a complex interplay of genetic and molecular modulators that control the expression, localization, and activity of the biosynthetic enzymes.
Genetic Modulators:
The enzymes of the Kennedy pathway are encoded by a specific set of genes, and their expression is tightly controlled.
Gene Isoforms: Choline kinase, for instance, exists as multiple isoforms (e.g., CKα1, CKα2, CKβ) encoded by two distinct genes, CHKA and CHKB. wikipedia.orgmpg.de These isoforms can form homo- and heterodimers, adding a layer of combinatorial control over the total choline kinase activity in the cell. mpg.deuniprot.org
Transcriptional Regulation: The expression of these genes is regulated by transcription factors. For example, the expression of Chka has been shown to be upregulated during liver regeneration through the action of the chromatin remodeling protein Brg1 and hypoxia-inducible factor 1 alpha (HIF-1α). frontiersin.org
Post-Transcriptional Regulation: MicroRNAs (miRNAs) have emerged as key post-transcriptional regulators. Specifically, miR-367-3p11 and miR-876-5p have been identified to directly regulate the expression of CHKα. medchemexpress.com
Genetic Mutations: The critical role of these genes is underscored by the identification of hereditary diseases linked to mutations in Kennedy pathway genes. nih.gov Different mutations in the PCYT1A gene, which codes for CCTα, can lead to distinct diseases such as spondylometaphyseal dysplasia with cone-rod dystrophy or congenital lipodystrophy, highlighting the enzyme's vital role in tissue-specific phospholipid homeostasis. nih.govnih.gov Furthermore, the overexpression of CHKA is frequently observed in various cancers, where it contributes to malignant transformation by altering phospholipid metabolism. wikipedia.orgmpg.de
Molecular Modulators:
Beyond genetic control, the activity of the CDPC pathway enzymes is acutely modulated by various molecules and post-translational modifications.
Allosteric Regulation by Lipids: The activity of CCT, the rate-limiting enzyme, is exquisitely sensitive to the lipid composition of membranes. It is allosterically activated by binding to membranes with a low phosphatidylcholine content or those enriched in non-bilayer forming lipids like diacylglycerol (DAG) and anionic phospholipids. wikipedia.orgacs.org This functions as a homeostatic sensor, increasing PC synthesis when membrane PC levels fall.
Substrate Availability: The availability of substrates like choline, CTP, and DAG is a direct modulator of the pathway's flux. ontosight.aiportlandpress.com Choline depletion, for example, can paradoxically lead to an increase in CCT activity as the cell attempts to compensate for the reduced PC synthesis. portlandpress.com
Post-Translational Modifications: Enzyme activity is also regulated by post-translational modifications. In response to glucose deprivation, CHKA can be phosphorylated by AMPK and subsequently acetylated, which alters its function and localization. uniprot.org
| Modulator Type | Specific Modulator | Target Enzyme/Gene | Effect on Pathway/Homeostasis |
| Genetic | CHKA, CHKB genes | Choline Kinase (CK) | Encode isoforms that form dimers, providing combinatorial control of activity. wikipedia.orgmpg.de |
| PCYT1A gene mutations | CTP:phosphocholine cytidylyltransferase (CCTα) | Cause hereditary diseases, demonstrating the essential role in phospholipid homeostasis. nih.govnih.gov | |
| miR-367-3p11, miR-876-5p | CHKA mRNA | Post-transcriptionally repress CHKα expression. medchemexpress.com | |
| Brg1, HIF-1α | Chka promoter | Act as transcription factors to increase Chka expression. frontiersin.org | |
| Molecular | Diacylglycerol (DAG), Anionic Lipids | CTP:phosphocholine cytidylyltransferase (CCT) | Allosterically activate CCT by promoting its binding to membranes. wikipedia.orgacs.org |
| Phosphorylation, Acetylation | Choline Kinase (CK) | Post-translational modifications that alter enzyme activity and localization. uniprot.org | |
| Substrate Concentration (e.g., Choline) | Entire Pathway | Availability of precursors directly influences the rate of PC synthesis. portlandpress.com |
Iii. Interactions of Cadmium Ions with Phospholipid Membranes and the Formation of Cadmium Phospholipid Complexes
Biophysical Characterization of Cadmium Ion Binding to Phospholipid Bilayers
The binding of cadmium ions to phospholipid bilayers involves a combination of electrostatic and coordinative interactions, resulting in notable changes to the membrane's physical state.
Cadmium ions, being divalent cations, are primarily attracted to the negatively charged headgroups of anionic phospholipids (B1166683) through electrostatic forces. nih.govscholaris.ca The phosphate (B84403) and carboxyl groups present in these headgroups are the principal targets for this interaction. scholaris.canih.gov This electrostatic attraction is a key driver for the initial association of cadmium with the membrane surface.
Beyond simple electrostatic attraction, cadmium can form coordination complexes with the functional groups of phospholipids. acs.org Specifically, cadmium has a high affinity for sulfhydryl, carboxyl, and phosphate groups, allowing it to form coordinate bonds. nih.gov It has been suggested that each cadmium ion can exhibit multiple coordination valencies, bonding with phosphate groups of phospholipids or with other molecules like water. acs.org This coordination is stronger than mere electrostatic interaction and contributes significantly to the stability of the cadmium-phospholipid complex. Studies have shown that in Gram-negative bacteria, phosphate groups from phospholipids are significant binding sites for cadmium. plymouth.ac.uk The ability of cadmium to displace native metal ions like calcium (Ca²⁺) from their binding sites on phospholipids further underscores the strength of these interactions. biorxiv.org
The binding of cadmium to phospholipid membranes induces significant alterations in their physical properties, including fluidity, lipid packing, and phase behavior. A general effect observed is an increase in membrane rigidity. nih.govresearchgate.net This rigidification is a consequence of cadmium binding to the lipid headgroups, which restricts their mobility and alters the packing of the acyl chains. nih.gov
The impact of cadmium on membrane fluidity has been demonstrated using fluorescent probes like Laurdan. nih.govresearchgate.net These studies show that cadmium decreases membrane fluidity, an effect that is more pronounced in the liquid-crystalline phase, which is the biologically relevant state of most cell membranes. researchgate.netnih.gov This decrease in fluidity is associated with an increase in the order of the lipid molecules within the bilayer. nih.gov
Cadmium also influences the phase transition temperature (Tm) of phospholipid bilayers, which is the temperature at which the membrane transitions from a more ordered gel phase to a more fluid liquid-crystalline phase. By stabilizing the gel phase, cadmium binding leads to an increase in the Tm. nih.govresearchgate.net This effect is particularly strong for membranes composed of saturated acyl chains compared to unsaturated ones. nih.govresearchgate.net The increased rigidity and higher phase transition temperature indicate that cadmium promotes a more tightly packed and less dynamic membrane structure. nih.gov
Interactive Data Table: Effects of Cadmium on Phospholipid Membrane Properties
| Property | Effect of Cadmium | Primary Mechanism | Key Phospholipids Involved |
| Membrane Fluidity | Decrease (Rigidification) | Electrostatic binding and coordination with headgroups restricts lipid mobility. nih.govresearchgate.netnih.gov | Anionic phospholipids (PS, PA, PG, CL). nih.govresearchgate.net |
| Lipid Packing | Increase (More ordered) | Neutralization of headgroup charges and cross-linking of lipids. nih.govnih.gov | Anionic phospholipids. researchgate.net |
| Phase Transition (Tm) | Increase | Stabilization of the gel phase. nih.govresearchgate.net | Saturated anionic phospholipids. nih.govresearchgate.net |
Cadmium exhibits a preferential interaction with anionic phospholipids over zwitterionic ones like phosphatidylcholine. nih.govresearchgate.net This specificity is primarily due to the electrostatic attraction between the positively charged cadmium ion and the negatively charged headgroups of anionic lipids. Among the anionic phospholipids, the strength of interaction can vary depending on the specific headgroup structure.
Cardiolipin (B10847521) (CL): Cardiolipin, with its unique dimeric structure and two phosphate groups, is a significant target for cadmium. researchgate.netnih.gov This interaction is particularly relevant in the inner mitochondrial membrane, where cardiolipin is abundant. nih.govresearchgate.net The binding of cadmium to cardiolipin is hypothesized to cause rigidification of this membrane, which can disrupt the function of respiratory supercomplexes and increase the production of reactive oxygen species. nih.govresearchgate.net
Phosphatidylserine (B164497) (PS): Phosphatidylserine, which contains a negatively charged carboxyl group in addition to the phosphate group, also shows a strong interaction with cadmium. nih.govnih.gov The carboxyl group provides an additional binding site, enhancing the affinity of cadmium for PS-containing membranes. nih.govresearchgate.net Studies have shown that cadmium can cause significant rigidification and increases in the phase transition temperature of membranes composed of phosphatidylserine. researchgate.netnih.gov The interaction with PS is also implicated in the recruitment of certain proteins to the membrane. biorxiv.org
Research indicates that the order of increased rigidity in membranes with fully saturated anionic lipids due to cadmium follows the sequence: phosphatidylglycerol (PG) > phosphatidylserine (PS) > cardiolipin (CL) ≈ phosphatidic acid (PA). nih.govresearchgate.net This suggests that while all anionic phospholipids are targets, subtle differences in headgroup architecture and charge accessibility influence the magnitude of cadmium's effects. nih.gov
Effects of Cadmium on Membrane Fluidity, Lipid Packing, and Phase Behavior
Methodologies for Investigating Cadmium-Phospholipid Complexation in Model Systems
A variety of sophisticated techniques are employed to study the complex interactions between cadmium and phospholipid membranes in controlled, model environments.
Electrochemical methods are powerful tools for probing the structural and functional changes in phospholipid bilayers upon interaction with cadmium. These techniques are often applied to supported artificial phospholipid bilayers, which provide a stable and well-defined model system. wseas.usnaun.org
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-invasive technique that measures the impedance of a system over a range of frequencies. wseas.usresearchgate.net It can provide detailed information about the capacitance and resistance of the phospholipid bilayer, which are related to its integrity and permeability. electrochemsci.orgwhiterose.ac.uk The formation of cadmium-phospholipid complexes can alter the electrical properties of the membrane, such as by inducing defects or changing the packing density of the lipids. mdpi.comnih.gov These changes are detected as alterations in the impedance spectrum, allowing for the characterization of the binding process and its consequences for membrane structure. wseas.usresearchgate.net
Voltammetry: Voltammetric techniques, such as cyclic voltammetry and anodic stripping voltammetry (ASV), are used to detect and quantify electroactive species. wseas.usnaun.org In the context of cadmium-phospholipid interactions, voltammetry can be used to measure the transport of cadmium ions across a supported phospholipid bilayer. researchgate.netnaun.org By monitoring the concentration of cadmium that permeates the membrane, researchers can assess how the interaction with phospholipids affects membrane permeability. naun.orgmdpi.com For instance, the formation of defects in the bilayer due to cadmium binding can lead to an increased flux of ions across the membrane, which can be quantified using voltammetry. mdpi.comnaun.org
Spectroscopic probes offer a means to monitor the dynamic changes in membrane properties in real-time as they interact with cadmium.
Laurdan Fluorescence: Laurdan is a fluorescent dye that is particularly sensitive to the polarity of its environment, which is related to the amount of water present in the lipid bilayer. wikipedia.orgarxiv.org Its fluorescence emission spectrum shifts depending on the phase state of the membrane. In a more ordered, gel-phase membrane, where water penetration is limited, Laurdan emits blue light. In a more disordered, liquid-crystalline phase, where water molecules can penetrate more easily, the emission is shifted to longer wavelengths (red-shifted). wikipedia.org
By measuring the Generalized Polarization (GP) of Laurdan, which is calculated from the intensities of the blue and red-shifted emissions, researchers can quantify changes in membrane fluidity and order. nih.gov An increase in the GP value corresponds to a decrease in membrane fluidity and an increase in lipid order. The use of Laurdan has been instrumental in demonstrating that cadmium binding leads to a more ordered and rigid membrane state in real-time. nih.govnih.govnih.gov This technique allows for the quantitative assessment of cadmium-induced changes in the biophysical properties of both model liposomes and live cell membranes. nih.govnih.gov
Structural Analysis of Cadmium-Phospholipid Complexes via Electron Microscopy
The structural elucidation of cadmium-phospholipid complexes has been advanced through microscopic techniques, particularly electron microscopy. formulationbio.com Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful methods for analyzing the surface morphology and solid-state properties of such complexes. nih.gov General studies on drug-phospholipid complexes show that while the original active compounds may appear in a highly crystalline state, these crystals disappear after complexation, a change that is visible with SEM. nih.gov When diluted, these complexes can form vesicle-like structures. nih.gov
In specific studies involving cadmium, electron microscopy has been used to visualize the effects of the ion on phospholipid assemblies. For instance, when the apoprotein of coagulation factor III was mixed with phospholipid vesicles in the presence of cadmium chloride, the resulting reconstituted vesicles were analyzed by electron microscopy. portlandpress.com These vesicles were found to vary in size, with diameters ranging from 20 nm to over 100 nm. portlandpress.com
More advanced techniques like cryo-electron microscopy (cryo-EM) have provided high-resolution structural data on how cadmium ions bind to membrane-associated proteins, often in a setting that includes phospholipids or their derivatives like phosphocholine (B91661). nih.govresearchgate.net Cryo-EM has been successfully employed to determine the structures of human ABCB6, a heavy metal efflux pump, in complex with a cadmium ion. nih.gov These analyses revealed the transporter's structure at resolutions of 3.1 to 3.2 Å, offering insights into the molecular mechanics of cadmium transport across membranes. nih.gov
Biological Ramifications of Cadmium-Phospholipid Interactions
Alterations in Cellular Phospholipid Composition and Metabolism Induced by Cadmium Exposure
Exposure to cadmium significantly alters the phospholipid composition and metabolism within cellular membranes, which is a critical aspect of its toxicity. jenvoh.comeuropeanreview.org Cellular membranes are considered primary targets for cadmium's effects. europeanreview.org Studies on various cell types have documented these cadmium-induced changes in phospholipid profiles. jenvoh.com
Research on rat brain microsomes and mitochondria following a single dose of cadmium revealed distinct and long-lasting changes in lipid composition. nih.gov In brain microsomes, cholesterol content increased after one week, while both total phospholipids and cholesterol increased after one month. nih.gov The relative amounts of individual phospholipids were also significantly altered. nih.gov In a similar study on cadmium-treated mice, a notable alteration in lipid components was observed, specifically an increase in phosphatidylcholine (PC) and a decrease in phosphatidylethanolamine (B1630911) (PE). karger.com This shift in the PC/PE ratio can have functional consequences, such as inhibiting the activity of calcium transport enzymes. karger.com
In rat brain mitochondria, cadmium exposure led to an increase in cholesterol content at both one-week and one-month intervals. nih.gov Total phospholipid content, however, only decreased after one month. nih.gov The composition of specific mitochondrial phospholipids also showed significant changes over time, including alterations in lysophospholipids, phosphatidylinositol (PI), phosphatidylserine (PS), and diphosphatidylglycerol (DPG), also known as cardiolipin. nih.gov
| Subcellular Fraction | Time Point | Affected Lipid/Phospholipid | Observed Change |
|---|---|---|---|
| Microsomes | One Week | Cholesterol (CHL) | Increase |
| Phosphatidylinositol (PI) | Decrease | ||
| Lysophospholipid & Phosphatidic Acid (PA) | Increase | ||
| One Month | Total Phospholipids (TPL) & CHL | Increase | |
| Sphingomyelin (SPM) & Phosphatidylcholine (PC) | Increase | ||
| Phosphatidylethanolamine (PE) & PA | Decrease | ||
| Mitochondria | One Week | Cholesterol (CHL) | Increase |
| Lysophospholipids | Increase | ||
| Phosphatidylinositol (PI) & Phosphatidylserine (PS) | Decrease | ||
| One Month | Total Phospholipids (TPL) | Decrease | |
| Lysophospholipids, PI & Diphosphatidylglycerol (DPG) | Decrease | ||
| Phosphatidylserine (PS) & Phosphatidylethanolamine (PE) | Increase |
Modulation of Protein-Membrane Interactions and Assembly of Membrane-Associated Complexes (e.g., Coagulation Factor III, Respirasomes)
Cadmium's interaction with membrane phospholipids can modulate the function and assembly of crucial membrane-associated protein complexes.
Coagulation Factor III (Tissue Factor): The activity of Coagulation Factor III, also known as tissue factor (TF), is highly dependent on its association with a phospholipid bilayer. nih.gov Research has shown that cadmium significantly enhances the coagulant activity of purified TF by promoting its incorporation into phospholipid vesicles. nih.gov TF that is not integrated into a vesicle shows no coagulant activity. nih.gov Cadmium appears to facilitate this process by inducing the fusion of lipid vesicles, which can contribute to the insertion of proteins into membranes. nih.gov When cadmium chloride is added to a mixture of TF apoprotein and phospholipid vesicles, it mediates the successful reconstitution of the protein into the membrane. portlandpress.com
Respirasomes: Mitochondrial respirasomes, the supercomplexes of the electron transport chain, are essential for efficient energy production. Their assembly and function are critically dependent on the mitochondrial phospholipid cardiolipin (CL). nih.govpnas.org A key mechanism of cadmium toxicity involves the disruption of these supercomplexes. nih.gov It is hypothesized that cadmium binds directly to cardiolipin in the inner mitochondrial membrane. nih.gov This interaction is thought to induce membrane rigidification, which disrupts the proper assembly and stability of respirasomes. nih.gov This disruption leads to defective electron transfer and an increase in the production of reactive oxygen species (ROS). nih.gov Experimental studies have shown that cadmium inhibits complexes II and III of the electron transport chain, with complex III being identified as a primary site of cadmium-induced ROS generation. researchgate.netfrontiersin.org
Influence on Ion Transport and Membrane Permeability across Phospholipid Bilayers
Cadmium ions can directly and indirectly influence the transport of ions and the general permeability of phospholipid bilayers. Studies using planar lipid bilayer membranes made of diphytanoylphosphatidylcholine (B1258105) showed that the direct permeability of the cadmium ion (Cd2+) is very low, on the order of 10⁻¹¹ cm/s, which is comparable to that of sodium ions. nih.gov The permeability of the neutral cadmium chloride (CdCl₂) complex is higher, at approximately 10⁻⁸ cm/s, but still relatively low. nih.gov These findings suggest that cadmium's transport across biological membranes is likely not a simple diffusion process but is mediated by proteins. nih.gov
Cadmium's effect on membrane permeability can be complex. In intact cells, divalent cations like Cd2+ can induce the leakage of ions and phosphorylated metabolites. nih.gov Conversely, in membranes that have been treated with pore-forming agents, the same cations, including cadmium, can prevent leakage. nih.gov This inhibitory effect is attributed to the binding of cadmium to specific anionic sites on the membrane, which stabilizes the membrane structure. nih.gov This suggests that cadmium can modulate leakage across membranes by interacting with endogenous anionic components exposed at the cell surface. nih.gov Furthermore, cadmium is known to inhibit key ion-transporting enzymes such as Ca2+-ATPases, which disrupts cellular calcium homeostasis and indirectly alters membrane transport dynamics. karger.com
V. Future Directions and Emerging Frontiers in Cdpc Phospholipid Research
Integrative Omics Approaches to Connect CDPC Metabolism with Global Cellular Lipidomics and Signaling Networks
The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and lipidomics—is revolutionizing our understanding of how the synthesis of phosphatidylcholine (PC) via the cytidine (B196190) diphosphate-choline (CDP-choline) pathway is connected to global cellular lipid networks and signaling. mdpi.comresearchgate.netnih.gov This holistic approach allows researchers to move beyond studying individual components in isolation and instead map the complex web of interactions that govern cellular function. mdpi.com
By combining these large-scale datasets, scientists can create comprehensive networks that link proteins, metabolites, and lipids. mdpi.com This integrated view is crucial for identifying how perturbations in the CDP-choline pathway—the primary route for de novo PC synthesis in mammals—affect the broader lipidome and downstream signaling cascades. wikipathways.orgwikipedia.org For instance, a decrease in PC synthesis can lead to an accumulation of its precursor, diacylglycerol (DAG), a key signaling molecule, and also impact the levels of other membrane lipids like sphingomyelin. nih.gov
These multi-omics strategies are being applied to investigate various physiological and pathological states. In cardiovascular disease research, integrative analyses have helped identify specific lipids and metabolites associated with disease-related proteins, confirming known connections and revealing potential new biomarkers. mdpi.com Similarly, in the context of myalgic encephalomyelitis/chronic fatigue syndrome (ME/CFS), metabolomics studies have pointed to a potential dysregulation of the CDP-choline pathway, evidenced by decreased levels of phosphatidylcholines and sphingomyelins. medrxiv.org Furthermore, in studies of liver cancer, lipidomic profiling has revealed that alterations in choline-containing lipids are linked to cancer cell reprogramming. mdpi.com
The power of this integrative approach lies in its ability to generate new hypotheses and uncover previously unknown relationships. For example, by analyzing changes in the transcriptome, proteome, and lipidome simultaneously, researchers can elucidate how environmental factors or disease states remodel cellular lipid metabolism and signaling networks, offering a more complete picture of cellular regulation. nih.govfrontiersin.org
Key Technologies in Integrative Omics for Lipid Metabolism:
| Technology | Application in Lipid Research |
|---|---|
| Genome-Wide Association Study (GWAS) | Identifies genetic variants associated with lipid-related diseases. |
| Transcriptomics (e.g., scRNA-seq, NGS) | Measures gene expression to understand the regulation of lipid metabolic pathways. researchgate.net |
| Proteomics (e.g., LC/ESI-MS/MS) | Quantifies protein levels to identify key enzymes and regulatory proteins in lipid metabolism. researchgate.net |
| Lipidomics (e.g., GC/MS, LC/MS) | Provides a comprehensive profile of the cellular lipidome, revealing changes in response to stimuli. researchgate.net |
| Machine Learning | Integrates multi-omics data to identify biomarkers and predict disease-related changes in lipid metabolism. nih.gov |
Mechanistic Understanding of Cadmium-Induced Membranotoxicity at the Molecular and Cellular Level
Cadmium, a widespread and toxic heavy metal, exerts significant damage to cells, in large part by disrupting cellular membranes. nih.gov Understanding the precise molecular and cellular mechanisms of this "membranotoxicity" is a critical area of ongoing research.
One of the primary ways cadmium harms cells is by inducing oxidative stress. nih.govvpbim.com.ua Cadmium can interfere with the mitochondrial electron transport chain, leading to the overproduction of reactive oxygen species (ROS). nih.govfrontiersin.org These ROS, such as superoxide (B77818) anions and hydroxyl radicals, can directly attack the unsaturated fatty acids within the phospholipid bilayers of cellular membranes. nih.govvpbim.com.ua This process, known as lipid peroxidation, compromises the structural integrity and fluidity of the membrane, leading to cellular dysfunction. nih.gov
At the molecular level, cadmium's toxicity is also linked to its ability to mimic other divalent cations, such as calcium (Ca2+) and zinc (Zn2+). mdpi.commdpi.com This mimicry allows cadmium to enter cells through transporters intended for these essential ions. mdpi.com Once inside, it can interfere with calcium signaling pathways and disrupt the function of numerous enzymes that rely on these ions, further contributing to cellular damage. nih.govmdpi.com
Cadmium's effects on cellular organelles are profound. It can damage mitochondria, not only by promoting ROS production but also by causing the release of pro-apoptotic proteins like cytochrome c, which can trigger programmed cell death (apoptosis). mdpi.com The integrity of the blood-brain barrier can also be compromised by cadmium, allowing it to enter nervous tissue and exert neurotoxic effects. mdpi.com
Research into these mechanisms is crucial for developing strategies to mitigate cadmium's toxic effects. By understanding how cadmium interacts with and damages cellular membranes, scientists can explore potential protective agents and therapeutic interventions.
Development of Novel Enzymes and Metabolic Pathways Involved in Phospholipid Remodeling
While the de novo synthesis of phospholipids (B1166683), such as through the Kennedy pathway, establishes the basic membrane structure, the precise fatty acid composition of these lipids is fine-tuned through a process called phospholipid remodeling. nih.govontosight.ai This remodeling is critical for maintaining membrane fluidity, asymmetry, and function. pnas.org A key area of emerging research is the discovery and characterization of novel enzymes and pathways involved in this vital process.
The best-known remodeling pathway is the Lands' cycle, which involves the deacylation of a phospholipid by a phospholipase A2 (PLA2) to produce a lysophospholipid, followed by reacylation with a different fatty acid by a lysophospholipid acyltransferase (LPLAT). nih.govbiorxiv.org This cycle allows for the incorporation of specific fatty acids, such as polyunsaturated fatty acids, into the sn-2 position of the glycerol (B35011) backbone. nih.gov
Beyond the canonical Lands' cycle, scientists are uncovering novel enzymes with dual functions. For instance, peroxiredoxin 6 (Prdx6) has been shown to possess both PLA2 and LPCAT activity, making it a self-contained enzyme for phospholipid remodeling and repair of peroxidized membranes. nih.gov In the bacterial domain, the identification of enzymes like PlaF in Pseudomonas aeruginosa suggests that phospholipid remodeling is a conserved and important process across different life forms. biorxiv.org
The ongoing discovery of these novel enzymes and pathways is expanding our understanding of how cells dynamically regulate their membrane composition to adapt to changing environments and physiological demands. researchgate.net This knowledge opens up new avenues for therapeutic intervention in diseases where lipid metabolism is dysregulated. nih.gov
Exploration of CDPC and Phospholipid-Based Strategies for Modulating Cellular Physiology and Pathological States
The central role of the CDP-choline pathway and phospholipids in cellular structure and signaling makes them attractive targets for therapeutic intervention in a variety of diseases. oregonstate.edufrontiersin.org Research is actively exploring strategies that leverage these molecules to modulate cellular physiology and combat pathological conditions.
One prominent strategy involves the administration of citicoline (B1669096) (CDP-choline). wikipedia.orgctpharma.com.tr As an intermediate in the synthesis of phosphatidylcholine, exogenous citicoline can serve as a source of both choline (B1196258) and cytidine. ctpharma.com.trnih.gov This has been shown to stimulate the synthesis of brain phospholipids and may help in the repair of neuronal membranes. ctpharma.com.trnih.gov Consequently, citicoline is being investigated for its potential neuroprotective effects in conditions such as stroke, brain injury, and neurodegenerative diseases. nih.gov
Furthermore, modulating the enzymes of phospholipid metabolism is a promising therapeutic approach. For example, because the CDP-choline pathway is often upregulated in cancer cells to support rapid membrane synthesis, the enzymes in this pathway, such as choline kinase, are being explored as targets for anti-cancer therapies. frontiersin.org
The intricate involvement of phospholipids in cell signaling also presents opportunities for therapeutic development. Phospholipids and their derivatives act as second messengers in a multitude of signaling cascades that control cell growth, proliferation, and survival. biowaynutrition.comresearchgate.netmdpi.com Understanding how these signaling pathways are altered in disease can lead to the development of targeted therapies that restore normal cellular function. As our knowledge of the complex roles of phospholipids in health and disease continues to grow, so too will the potential for innovative, lipid-based therapeutic strategies.
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing and characterizing CDPC-phospholipid in laboratory settings?
- Methodological Answer : Synthesis typically involves phosphatidylcholine (PC) modification with cytidine diphosphate (CDP) via enzymatic pathways (e.g., CDP-choline:1,2-diacylglycerol cholinephosphotransferase). Characterization employs nuclear magnetic resonance (NMR) for structural validation and high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for purity assessment . Challenges include maintaining lipid stability during synthesis, requiring inert atmospheres (e.g., nitrogen) and low-temperature storage to prevent oxidation.
Q. How do researchers isolate this compound from biological membranes for in vitro studies?
- Methodological Answer : Isolation involves differential centrifugation to separate membrane fractions, followed by solvent extraction (chloroform:methanol mixtures). This compound is then purified using silica-gel column chromatography. Validation requires thin-layer chromatography (TLC) with phospholipid-specific stains (e.g., molybdenum blue) and mass spectrometry to confirm molecular weight .
Q. What in vitro assays are used to assess this compound’s role in membrane dynamics?
- Methodological Answer : Fluorescence anisotropy and Langmuir-Blodgett monolayer techniques measure lipid packing and phase behavior. For example, incorporating this compound into liposomes and monitoring fluorescence polarization changes with diphenylhexatriene (DPH) probes quantifies membrane fluidity. Data interpretation must account for pH, temperature, and ionic strength variations .
Advanced Research Questions
Q. How can contradictory data on this compound’s bioactivity in cancer models be resolved?
- Methodological Answer : Contradictions often arise from cell-line-specific lipid metabolism or experimental design flaws (e.g., inconsistent CDPC concentrations). A meta-analysis approach is recommended:
- Step 1 : Systematically collate studies using PRISMA guidelines, filtering for variables like cell type, dosage, and exposure time.
- Step 2 : Apply statistical tools (e.g., random-effects models) to identify heterogeneity sources.
- Step 3 : Validate hypotheses via knock-in/knockout models (e.g., CRISPR-Cas9 editing of choline kinase genes) .
Q. What computational models predict this compound’s interactions with transmembrane proteins?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS or NAMD software) model lipid-protein interactions. Key parameters include:
- Force Fields : Use all-atom CHARMM36 or coarse-grained MARTINI for lipid bilayers.
- Simulation Duration : ≥1 µs to capture lipid diffusion and binding kinetics.
- Validation : Compare simulation-derived binding energies with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data .
Q. How should researchers design experiments to address this compound’s stability in drug-delivery systems?
- Methodological Answer : Stability studies require:
- Accelerated Degradation Testing : Expose this compound nanoparticles to stress conditions (e.g., 40°C/75% RH) and monitor hydrolysis via HPLC-MS.
- Kinetic Modeling : Apply Arrhenius equations to predict shelf life.
- Synchrotron SAXS : Resolve structural changes in lipid bilayers under stress .
Data Interpretation and Validation
Q. What statistical approaches are optimal for analyzing this compound’s dose-response variability?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) for dose-response curves. For high variability, apply bootstrapping or Bayesian hierarchical models to estimate confidence intervals. Outlier detection (e.g., Grubbs’ test) ensures robustness, particularly in small-sample lipidomics datasets .
Q. How do researchers distinguish this compound’s direct effects from off-target interactions in signaling pathways?
- Methodological Answer : Combine genetic and pharmacological inhibition:
- CRISPR Interference (CRISPRi) : Silence putative target genes in CDPC-treated cells.
- Activity-Based Protein Profiling (ABPP) : Identify proteins with altered enzymatic activity post-treatment.
- Cross-Validation : Compare results with lipid-specific inhibitors (e.g., choline kinase inhibitors) .
Ethical and Reproducibility Considerations
Q. What protocols ensure reproducibility in this compound studies across labs?
- Methodological Answer : Adopt FAIR principles:
- Data Sharing : Deposit raw MS/MS spectra in public repositories (e.g., MetaboLights).
- Standardized Buffers : Use commercially available lipid resuspension buffers (e.g., Avanti Polar Lipids) to minimize batch variability.
- Inter-Lab Validation : Participate in ring trials with shared this compound reference materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
